(4-Isobutyrylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

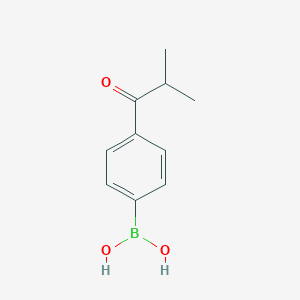

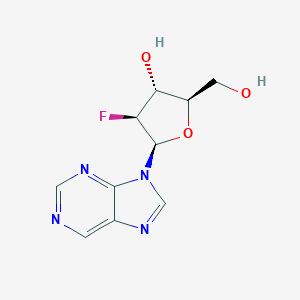

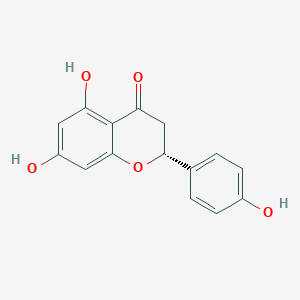

“(4-Isobutyrylphenyl)boronic acid” is a type of organoborane compound . It has a CAS Number of 186498-27-1 and a molecular weight of 192.02 . Its linear formula is C10H13BO3 .

Synthesis Analysis

The synthesis of “(4-Isobutyrylphenyl)boronic acid” involves the addition of organometallic reagents to boranes . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Molecular Structure Analysis

The molecular structure of “(4-Isobutyrylphenyl)boronic acid” is represented by the linear formula C10H13BO3 . It has a molecular weight of 192.02 .Chemical Reactions Analysis

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are used in various chemical reactions. They are particularly used in Suzuki–Miyaura cross-coupling reactions . Borinic acids are not competent catalysts for amidation, as they either form unreactive amino-carboxylate complexes or undergo protodeboronation to give boronic acids .Physical And Chemical Properties Analysis

“(4-Isobutyrylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 306.5±35.0 °C at 760 mmHg, and a flash point of 139.2±25.9 °C .Scientific Research Applications

1. Sensing and Detection of Diols and Anions (4-Isobutyrylphenyl)boronic acid can be used in the detection of diols and anions, which is one of the most common applications of boronic acids. They can form complexes with sugars and other diol-containing compounds, making them useful in sensors for biological molecules like glucose or catecholamines such as dopamine .

Synthesis of Borinic Acid Derivatives

Recent advances in synthetic chemistry have shown that boronic acids can be transformed into borinic acid derivatives. These derivatives have potential applications in various fields, including materials science and pharmaceuticals .

Organic Synthesis Intermediates

Boronic acids serve as intermediates in organic synthesis, particularly in Suzuki coupling reactions where they react with aryl halides to form biaryl compounds. This is a key step in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Colorimetric Assays for Biomacromolecules

Boronic acid-based molecular probes are used for colorimetric detection of small molecules and biomacromolecules. This application is significant in developing assays for clinical diagnostics and biochemical research .

Click Chemistry Applications

The versatility of boronic acids extends to click chemistry, where they are used to synthesize compounds containing the boronic acid moiety. This has implications for the development of new materials and bioconjugation strategies .

Safety And Hazards

“(4-Isobutyrylphenyl)boronic acid” is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids in medicinal chemistry is promising, with the potential to obtain new drugs shortly .

properties

IUPAC Name |

[4-(2-methylpropanoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUNNCDOCRSHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611202 |

Source

|

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isobutyrylphenyl)boronic acid | |

CAS RN |

186498-27-1 |

Source

|

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)